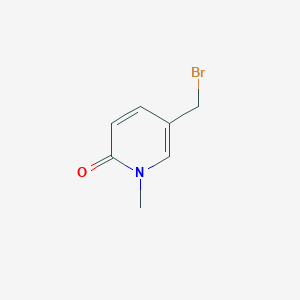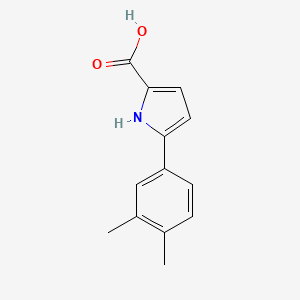![molecular formula C23H27N5O2 B15123797 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123797.png)
3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one is a complex organic molecule that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which involves the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Substitution:
Quinazolinone Formation: The final step involves the formation of the quinazolinone core, which is typically achieved through cyclization reactions involving amides and aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
The compound 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperidine and pyrimidine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.
Biology
In biology, the compound is investigated for its potential as a bioactive molecule. Quinazolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Quinazolinone derivatives have been studied as potential drugs for treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound may be used as an intermediate in the synthesis of other complex molecules. Its unique structural features make it a valuable building block for the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyclopropyl-6-methylpyrimidin-2-amine
- N-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Uniqueness
Compared to similar compounds, 3-{[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one stands out due to its unique combination of structural features. The presence of the quinazolinone core, along with the methoxy group and the cyclopropyl-substituted pyrimidine ring, contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H27N5O2 |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
3-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one |
InChI |
InChI=1S/C23H27N5O2/c1-15-11-21(26-22(25-15)17-3-4-17)27-9-7-16(8-10-27)13-28-14-24-20-12-18(30-2)5-6-19(20)23(28)29/h5-6,11-12,14,16-17H,3-4,7-10,13H2,1-2H3 |
InChI-Schlüssel |
UATFXTVYXFPIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN4C=NC5=C(C4=O)C=CC(=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


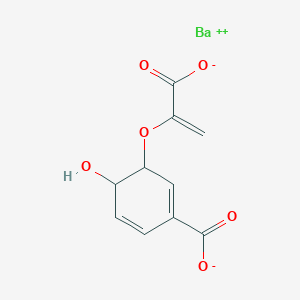
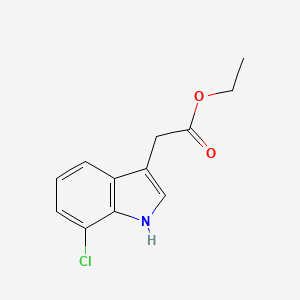
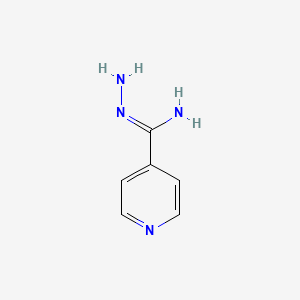
![(2S,3S)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B15123738.png)
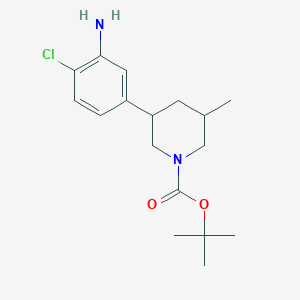
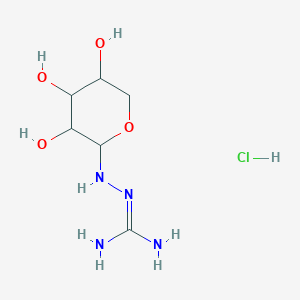
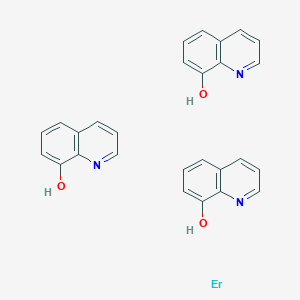


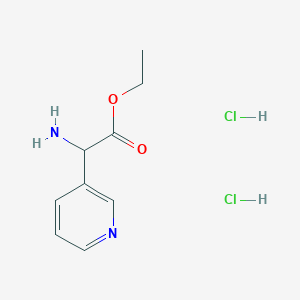

![3-(diphenylphosphanyl)-2'-[(S)-hydroxy(phenyl)methyl]-[1,1'-binaphthalen]-2-ol](/img/structure/B15123778.png)
